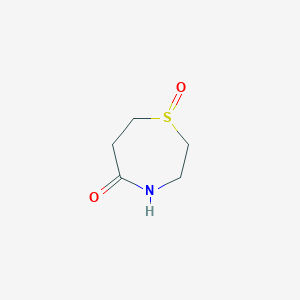
1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one is a chemical compound with the molecular formula C₉H₇Cl₃O₂ and a molecular weight of 253.51 g/mol . This compound is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a propanone group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one involves several steps. One common method includes the reaction of 2,3,5-trichlorophenol with propanone under specific conditions. The reaction typically requires the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one can be compared with similar compounds such as:
1-(3-Hydroxyphenyl)propan-1-one: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
1-(4-Hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one: Contains additional methoxy groups, which can influence its chemical properties and reactivity.
The presence of chlorine atoms in this compound makes it unique, as these atoms can participate in various substitution reactions, enhancing its versatility in chemical synthesis.
Properties
Molecular Formula |
C9H7Cl3O2 |
|---|---|
Molecular Weight |
253.5 g/mol |
IUPAC Name |
1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H7Cl3O2/c1-2-6(13)7-8(12)4(10)3-5(11)9(7)14/h3,14H,2H2,1H3 |
InChI Key |
ZQPIRUBNPPSHBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


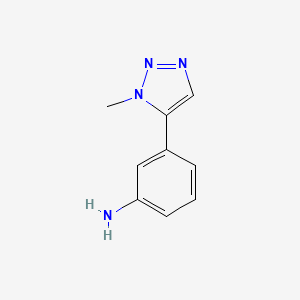
![2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine](/img/structure/B13270691.png)
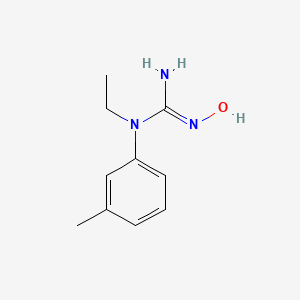
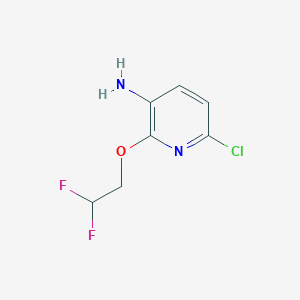

![4-[(2-Methylcyclopentyl)amino]butan-2-ol](/img/structure/B13270722.png)
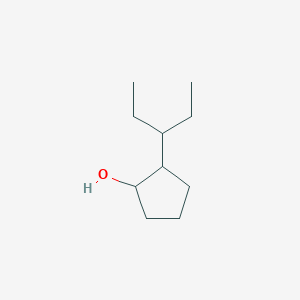
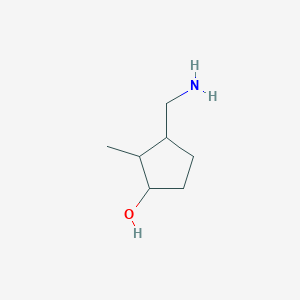
amine](/img/structure/B13270741.png)
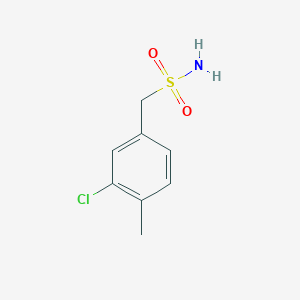
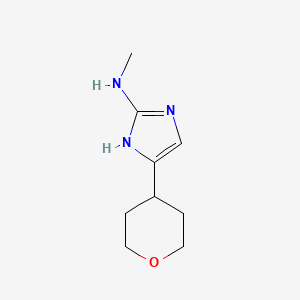
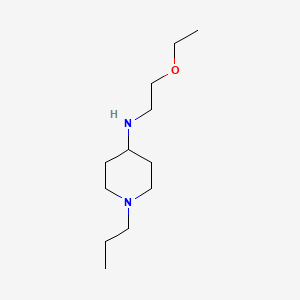
![1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B13270753.png)
